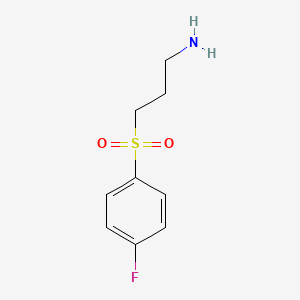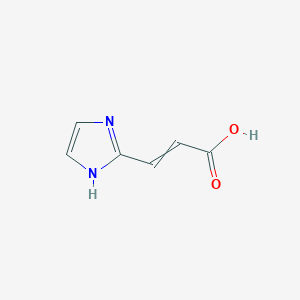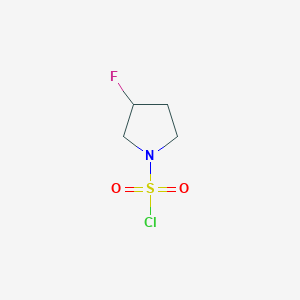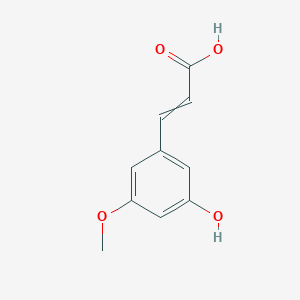
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by a phenylpropanoid structure with a hydroxyl group at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is known for its potential biological activities and is often studied for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves the condensation of appropriate aldehydes with malonic acid derivatives under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(3-Hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics for its antioxidant properties
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its ability to scavenge free radicals and inhibit oxidative stress pathways. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Cinnamic Acid: 3-Phenylprop-2-enoic acid.
Sinapic Acid: 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid
Uniqueness
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct antioxidant and biological properties. Compared to ferulic acid and sinapic acid, it has a different hydroxyl and methoxy group arrangement, leading to variations in its reactivity and biological activity .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13) |
InChI Key |
VUPCHIRIDPAYAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)

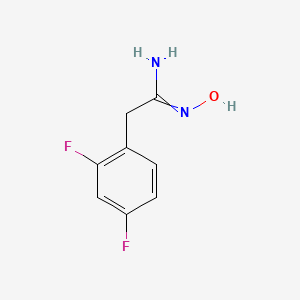
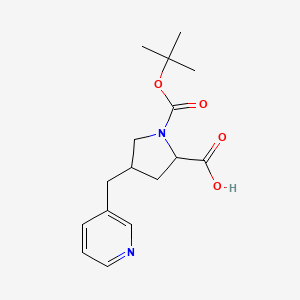

![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
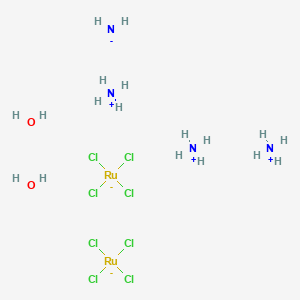
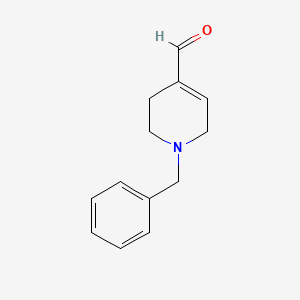
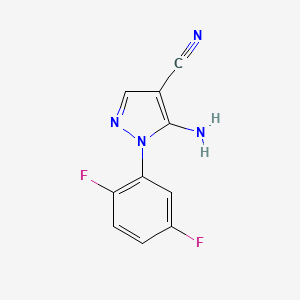
![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)
